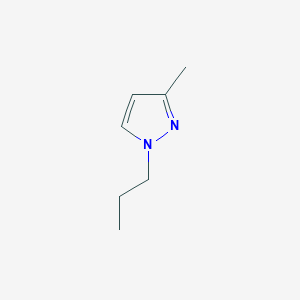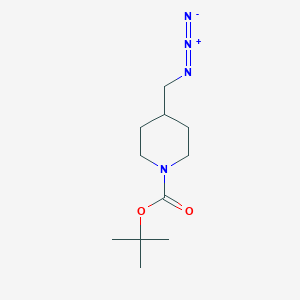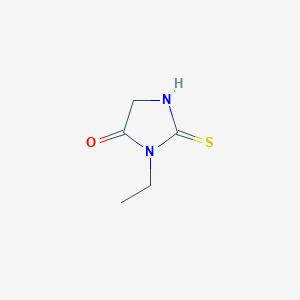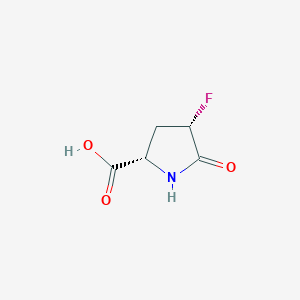![molecular formula C8H8N2O4 B3125527 [(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid CAS No. 325970-25-0](/img/structure/B3125527.png)
[(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid
Übersicht
Beschreibung
[(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a hydroxy group at the 5-position and a carbonyl group at the 3-position, linked to an amino-acetic acid moiety. The presence of these functional groups makes it a versatile molecule for chemical reactions and biological interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with pyridine derivatives, which are commercially available or can be synthesized through various methods.
Hydroxylation: Introduction of the hydroxy group at the 5-position of the pyridine ring can be achieved through selective hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Carbonylation: The carbonyl group at the 3-position is introduced via carbonylation reactions, often using carbon monoxide in the presence of a catalyst.
Amino-Acetic Acid Coupling: The final step involves coupling the modified pyridine ring with amino-acetic acid. This can be achieved through amide bond formation using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on cost-effectiveness, scalability, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
[(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: PCC, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products
The major products formed from these reactions include:
- Oxidized derivatives with additional carbonyl groups
- Reduced derivatives with hydroxy groups
- Substituted derivatives with various functional groups replacing the amino group
Wissenschaftliche Forschungsanwendungen
[(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of [(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The amino-acetic acid moiety can interact with amino acid residues in proteins, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
[(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid can be compared with other pyridine derivatives and amino-acid conjugates:
Similar Compounds: Pyridine-3-carboxylic acid, 5-Hydroxy-pyridine, Amino-acetic acid
Uniqueness: The combination of hydroxy, carbonyl, and amino-acetic acid groups in a single molecule provides unique reactivity and interaction profiles, making it distinct from other similar compounds.
Eigenschaften
IUPAC Name |
2-[(5-hydroxypyridine-3-carbonyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c11-6-1-5(2-9-3-6)8(14)10-4-7(12)13/h1-3,11H,4H2,(H,10,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOJDRRKJPJPOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1O)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4,9-Bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione](/img/structure/B3125514.png)




